molecular formula C30H52N10O13S B14230145 Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine CAS No. 820242-24-8

Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine

Cat. No.: B14230145
CAS No.: 820242-24-8
M. Wt: 792.9 g/mol
InChI Key: VGTUYPLNHVAJNJ-OPZBKXKGSA-N
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Description

Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or cyclization.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as phosphorylation of serine or threonine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation can induce disulfide bond formation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Kinases can phosphorylate serine or threonine residues in the presence of ATP.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or cyclic peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Phosphorylated peptides with altered biological activity.

Scientific Research Applications

Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine has several scientific research applications:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Materials Science: Developing peptide-based materials with unique properties, such as self-assembly or biocompatibility.

    Medicine: Exploring its use in drug delivery systems or as a biomarker for certain diseases.

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine depends on its specific biological target. For example, if it interacts with a particular enzyme, it may act as an inhibitor or activator by binding to the enzyme’s active site. The cysteine residue can form disulfide bonds, potentially altering the peptide’s conformation and activity. Additionally, phosphorylation of serine or threonine residues can modulate the peptide’s function by affecting its interaction with other proteins or cellular components.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-seryl-L-seryl-L-prolyl-L-serylglycyl-L-lysyl-L-leucine: Another synthetic peptide with a similar sequence but different amino acid composition.

    Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine:

Uniqueness

Glycyl-L-prolyl-L-serylglycyl-L-cysteinylglycyl-L-lysyl-L-seryl-L-threonine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structure and function, making it distinct from other peptides with similar sequences.

Properties

CAS No.

820242-24-8

Molecular Formula

C30H52N10O13S

Molecular Weight

792.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C30H52N10O13S/c1-15(43)24(30(52)53)39-28(50)18(13-42)37-27(49)16(5-2-3-7-31)35-21(44)10-34-26(48)19(14-54)36-22(45)11-33-25(47)17(12-41)38-29(51)20-6-4-8-40(20)23(46)9-32/h15-20,24,41-43,54H,2-14,31-32H2,1H3,(H,33,47)(H,34,48)(H,35,44)(H,36,45)(H,37,49)(H,38,51)(H,39,50)(H,52,53)/t15-,16+,17+,18+,19+,20+,24+/m1/s1

InChI Key

VGTUYPLNHVAJNJ-OPZBKXKGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CN)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)CN)O

Origin of Product

United States

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